- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373
Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)
96847-52-8 structure
Product Name:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
Numero CAS:96847-52-8
MF:C11H10O2
MW:174.195903301239
CID:2257488
Update Time:2023-11-22
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Proprietà chimiche e fisiche
Nomi e identificatori
-
- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane
- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)
- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane
-
- Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1
- Chiave InChI: WZGFIZUMKYUMRN-KOLCDFICSA-N
- Sorrisi: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P335845-1g |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 1g |
$ 150.00 | 2023-09-06 | ||
| TRC | P335845-10g |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 10g |
$ 1160.00 | 2023-09-06 | ||
| TRC | P335845-1000mg |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 1g |
$150.00 | 2023-05-17 | ||
| TRC | P335845-10000mg |
rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |
96847-52-8 | 10g |
$1160.00 | 2023-05-17 |
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane
Riferimento
- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302
Metodo di produzione 3
Condizioni di reazione
Riferimento
- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 Solvents: Benzene ; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
1.2 Solvents: Benzene ; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C
Riferimento
- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; rt
1.2 Reagents: Monosodium phosphate Solvents: Water ; rt
Riferimento
- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt
1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux
1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux
Riferimento
- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt
1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux
1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux
Riferimento
- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt
1.2 30 h, 60 °C
1.2 30 h, 60 °C
Riferimento
- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Riferimento
- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837
Metodo di produzione 14
Condizioni di reazione
1.1 150 °C
Riferimento
- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180
Metodo di produzione 18
Condizioni di reazione
1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified
Riferimento
- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials
- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid
- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one
- (S)-Epichlorohydrin
- Allyl phenyldiazoacetate
- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products
rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso